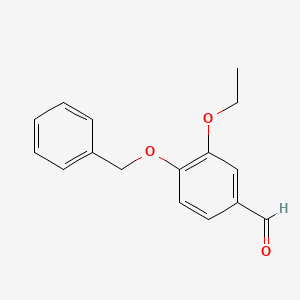

4-Benzyloxy-3-ethoxybenzaldehyde

描述

Significance and Context in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 4-Benzyloxy-3-ethoxybenzaldehyde is recognized for its utility as a stable and reactive intermediate. The benzaldehyde (B42025) functional group provides a reactive handle for a wide array of chemical transformations, including but not limited to, aldol (B89426) condensations, Wittig reactions, and the formation of Schiff bases. These reactions are fundamental to the construction of carbon-carbon and carbon-nitrogen bonds, which form the backbone of many complex organic molecules.

The synthesis of this compound itself is a notable example of selective etherification. A common synthetic route involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) with benzyl (B1604629) chloride in the presence of a base. ambeed.com This strategic protection of the phenolic hydroxyl group as a benzyl ether allows for subsequent reactions to be carried out at other positions of the molecule without interference from the acidic proton of the hydroxyl group. The benzyl group can be selectively removed under specific conditions, such as catalytic hydrogenation, which adds to the strategic value of this protecting group in multi-step syntheses.

While direct literature on the extensive use of this compound in total synthesis is not as widespread as for its close analogue, 4-benzyloxy-3-methoxybenzaldehyde (B140485), its structural similarity implies a comparable potential. The methoxy (B1213986) analogue has been instrumental in the synthesis of various natural products and complex targets, including the neurotrophic agent (-)-talaumidin and 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid. sigmaaldrich.comscientificlabs.co.uk By extension, this compound offers an alternative substitution pattern that can be exploited to fine-tune the properties of the final products.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₃ | synquestlabs.com |

| Molecular Weight | 256.30 g/mol | cymitquimica.com |

| CAS Number | 60186-33-6 | synquestlabs.com |

| Purity | 98% | synquestlabs.com |

| Synonyms | Benzaldehyde, 3-ethoxy-4-(phenylmethoxy)-; Benzaldehyde, 4-benzyloxy-3-ethoxy- | cymitquimica.com |

Role as a Precursor in Medicinal Chemistry and Drug Discovery Platforms

The aryl ether benzaldehyde scaffold, of which this compound is a prime example, is a privileged structure in medicinal chemistry. This is due to its presence in numerous biologically active compounds and its ability to participate in key interactions with biological targets. The ether linkages can improve pharmacokinetic properties, and the substituted benzaldehyde moiety can serve as a starting point for the synthesis of a diverse library of compounds for biological screening.

For instance, the structurally related 4-benzyloxy-3-methoxybenzaldehyde is a key intermediate in a proposed synthesis of Tolcapone, a drug used in the treatment of Parkinson's disease. wikipedia.org This highlights the importance of the benzyloxy-alkoxy-benzaldehyde core in the design of neurologically active agents. Furthermore, derivatives of 4-benzyloxy-3-methoxybenzaldehyde have been used to synthesize chalcones, which are known to possess a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties. orientjchem.org

While specific examples of launched drugs derived directly from this compound are not readily found in the literature, its role as a precursor in drug discovery platforms is evident. The general class of 3,4-dialkoxybenzaldehyde derivatives has been investigated for the development of selective inhibitors of phosphodiesterase IV (PDE IV), an enzyme implicated in inflammatory diseases such as asthma. nih.gov The synthesis of various benzamide (B126) derivatives from these precursors has led to the identification of potent and selective PDE IV inhibitors. nih.gov This suggests that this compound could be a valuable starting material for the generation of novel therapeutic agents targeting similar pathways.

Overview of Research Trajectories for Aryl Ether Benzaldehyde Scaffolds

Research into aryl ether benzaldehyde scaffolds is a dynamic and expanding field, driven by the quest for new therapeutic agents with improved efficacy and selectivity. These scaffolds are recognized for their synthetic accessibility and the relative ease with which their structures can be modified to explore structure-activity relationships. orientjchem.org

A significant research trajectory involves the use of aryl ether benzaldehydes in the synthesis of heterocyclic compounds. For example, these scaffolds can be used to construct benzothiazole (B30560) and benzoxazinone (B8607429) derivatives, which are core structures in many biologically active molecules. nih.govnih.gov The 2-arylbenzothiazole scaffold, for instance, has been identified as a privileged pharmacophore in the development of agents for both diagnostic and therapeutic applications, including in the context of Alzheimer's disease and cancer. nih.gov

Another area of active investigation is the development of novel anti-inflammatory agents. The structural motifs present in aryl ether benzaldehydes are found in dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, which are sought after for their potential to offer a broader spectrum of anti-inflammatory activity with a reduced side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives, which have shown anti-inflammatory properties in microglial cells, further underscores the potential of this class of compounds in addressing neuroinflammatory conditions. nih.gov

The versatility of the aryl ether benzaldehyde scaffold is also demonstrated in its use as a precursor for various other bioactive molecules, including those with potential applications in agriculture as fungicides. orientjchem.org The ability to generate diverse molecular libraries from these readily available starting materials ensures that aryl ether benzaldehydes will remain a focal point of research in both medicinal and materials chemistry for the foreseeable future.

Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOFQZRLIYPMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340080 | |

| Record name | 4-Benzyloxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-33-6 | |

| Record name | 4-Benzyloxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy 3 Ethoxybenzaldehyde and Analogous Structures

Classical and Contemporary Approaches to O-Alkylation and Etherification

The formation of the ether linkages in 4-Benzyloxy-3-ethoxybenzaldehyde is a critical aspect of its synthesis, primarily achieved through O-alkylation reactions.

Williamson Ether Synthesis for Benzyl (B1604629) and Ethoxy Ether Formation

The Williamson ether synthesis stands as a cornerstone for forming the benzyl and ethoxy ethers present in this compound. masterorganicchemistry.comlibretexts.org This classical S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In the context of synthesizing the target molecule, this would typically involve the reaction of a dihydroxybenzaldehyde precursor with appropriate alkylating agents like benzyl chloride and ethyl bromide in a stepwise manner. The reaction is facilitated by a base, which deprotonates the hydroxyl groups to form the more nucleophilic alkoxide ions. libretexts.org The choice of base and solvent is crucial for the reaction's success, with common systems including sodium hydride in an aprotic solvent like THF or sodium ethoxide in ethanol. masterorganicchemistry.com The efficiency of the Williamson synthesis is dependent on the steric hindrance of the alkyl halide, making primary halides the preferred choice to avoid competing elimination reactions. libretexts.org A notable application of this method is in the synthesis of 4-benzyloxy benzoic acid, a related structure, where benzyl chloride reacts with 4-hydroxy benzoic acid in the presence of a surfactant as a catalyst. researchgate.net

Selective O-Alkylation via Phase Transfer Catalysis in the Synthesis of Related Compounds

Phase transfer catalysis (PTC) has emerged as a powerful and environmentally friendly technique for selective O-alkylation in the synthesis of compounds analogous to this compound. acsgcipr.orgcrdeepjournal.org This methodology facilitates the reaction between a water-soluble nucleophile (like a phenoxide) and a water-insoluble electrophile (an alkyl halide) by using a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt. acsgcipr.orgmdpi.com The catalyst transports the nucleophile from the aqueous phase to the organic phase, where the reaction occurs. mdpi.com This technique offers several advantages, including the use of inexpensive and less hazardous inorganic bases like sodium hydroxide, milder reaction conditions, and often higher yields and selectivity. acsgcipr.orgcrdeepjournal.orgnih.gov High selectivity for mono-alkylation over di-alkylation is a significant benefit of PTC. crdeepjournal.org The efficiency of the catalyst can be influenced by its structure, with parameters like the total number of carbons (C#) and the "q-value" being used to predict its performance. acsgcipr.org For instance, in the alkylation of hydantoins, tetrabutylammonium (B224687) bromide (TBAB) has been effectively used as a phase transfer catalyst. nih.gov

Process Intensification Techniques in the Synthesis of Aromatic Aldehydes

To enhance the efficiency and sustainability of synthesizing aromatic aldehydes like this compound, process intensification techniques are increasingly being explored.

Application of Ultrasonic Irradiation in Benzaldehyde (B42025) Derivative Synthesis

Ultrasonic irradiation has proven to be a beneficial technique for accelerating the synthesis of benzaldehyde derivatives. researchgate.netnih.govacademie-sciences.fr The application of ultrasound can lead to increased reaction rates, higher yields, and enhanced selectivity compared to silent (non-irradiated) conditions. researchgate.netnih.gov This is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with high temperature and pressure, facilitating mass transfer and accelerating chemical reactions. researchgate.net For example, the synthesis of benzaldehyde from benzyl alcohol using hydrogen peroxide as an oxidant showed a significant increase in yield and selectivity under ultrasonic conditions. researchgate.net Similarly, ultrasound has been successfully employed in the catalyst-free synthesis of various heterocyclic compounds from benzaldehyde derivatives, often in environmentally benign solvents like water. nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Systematic optimization of reaction parameters is crucial for maximizing the yield and selectivity in the synthesis of this compound and its analogs. beilstein-journals.orgrsc.org This involves a methodical investigation of variables such as temperature, reaction time, solvent, and catalyst concentration. academie-sciences.frbeilstein-journals.org Design of experiments (DOE) methodologies are often employed to efficiently map the reaction landscape and identify the optimal conditions. semanticscholar.org For instance, in the synthesis of pyran derivatives from benzaldehyde, the optimization of parameters like the catalyst amount and temperature under ultrasonic irradiation was shown to significantly impact the product yield. academie-sciences.fr Machine learning algorithms are also emerging as powerful tools to guide the optimization process, predicting the best reaction conditions to achieve desired outcomes. beilstein-journals.orgsemanticscholar.org The integration of high-throughput experimentation with these computational models can further accelerate the discovery of optimal synthetic protocols. semanticscholar.org

Multi-Step Synthetic Sequences Utilizing this compound as a Key Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its functional groups allow for a variety of subsequent chemical transformations.

One significant application is in the synthesis of papaverine (B1678415) and its analogs. unodc.orgsci-hub.se Papaverine is an opium alkaloid with important pharmacological properties. unodc.org The synthesis of papaverine often involves the condensation of a substituted benzaldehyde with a suitable amine, followed by cyclization to form the isoquinoline (B145761) core. sci-hub.se The benzyl and ethoxy groups on the aldehyde can be strategically chosen to match the substitution pattern of the final target molecule.

Furthermore, multi-step syntheses in modern organic chemistry are increasingly being adapted to continuous flow processes. syrris.jpresearchgate.net This approach offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for automation. syrris.jp A multi-step flow synthesis often involves passing the reaction mixture through a series of columns or reactors containing immobilized reagents and catalysts, allowing for a continuous transformation of the starting material into the final product without the need for isolation of intermediates. syrris.jpresearchgate.net While a specific multi-step flow synthesis of a molecule directly from this compound is not detailed in the provided context, the principles of flow chemistry are applicable to synthetic sequences involving this intermediate. For example, a similar approach was used for the synthesis of the alkaloid oxomaritidine, involving seven separate synthetic steps linked in a continuous sequence. syrris.jp

Below is a table of research findings related to the synthesis and use of benzaldehyde derivatives:

| Starting Material(s) | Product(s) | Reagents and Conditions | Key Findings | Reference(s) |

| Benzyl alcohol | Benzaldehyde | Hydrogen peroxide, heteropolyacid, phase-transfer catalyst, ultrasound | Increased yield and selectivity under ultrasonic conditions. | researchgate.net |

| Hydrazine, ethyl acetoacetate, 4-methylbenzaldehyde, malononitrile | Dihydropyrano[2,3-c]pyrazoles derivatives | Water, ultrasonic irradiation | Catalyst-free protocol with high yields. | nih.gov |

| 4-Benzyloxybenzaldehyde, 4-methyl-3-thiosemicarbazide | 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone | Ethanol, reflux | Synthesis of a chelating agent for metal complexation. | mdpi.com |

| 4-Benzyloxy-3-methoxybenzaldehyde (B140485), p-tolyl magnesium bromide | Tolcapone | Grignard reaction, sodium t-butoxide, Pd-catalyzed hydrogenation, nitration, aluminum chloride | Multi-step synthesis of a COMT inhibitor. | wikipedia.org |

| 4-hydroxy benzoic acid, benzyl chloride | 4-benzyloxy benzoic acid | Aqueous CTAB solution, K2CO3 | Green synthesis using a surfactant as a catalyst in water. | researchgate.net |

| Pyrazolone, malononitrile, benzaldehyde | Pyran derivatives | Nickel nanoparticles, water, ultrasound irradiation | Efficient and eco-friendly synthesis with high yields. | academie-sciences.fr |

Advanced Spectroscopic and Analytical Characterization in 4 Benzyloxy 3 Ethoxybenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Studies

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-Benzyloxy-3-ethoxybenzaldehyde, various NMR experiments are employed to assign every proton and carbon atom, revealing the precise connectivity and spatial arrangement within the molecule.

Proton and carbon NMR spectra provide fundamental information about the chemical environment of each atom. While complete experimental data for this compound is not widely published, the expected chemical shifts can be accurately predicted based on the analysis of closely related analogs such as 4-benzyloxy-3-methoxybenzaldehyde (B140485) and 4-(3-chlorobenzyloxy)-3-ethoxybenzaldehyde. spectrabase.comnih.gov

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton. The aldehydic proton is expected to appear as a singlet at the most downfield region, typically around 9.8 ppm, due to the strong deshielding effect of the carbonyl group. orientjchem.org The protons of the benzyl (B1604629) group's phenyl ring would likely resonate between 7.3 and 7.5 ppm. The three aromatic protons on the main benzaldehyde (B42025) ring are expected to appear in the range of 7.0 to 7.4 ppm. The benzylic methylene protons (-O-CH₂-Ph) should produce a characteristic singlet around 5.2 ppm. The ethoxy group protons are predicted to show a quartet around 4.1 ppm for the methylene (-O-CH₂-) group and a triplet around 1.4 ppm for the methyl (-CH₃) group, indicating their coupling.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing around 191-193 ppm. orientjchem.org Aromatic carbons attached to oxygen atoms are predicted to resonate in the 149-155 ppm range, while other aromatic carbons would appear between 110 and 137 ppm. The benzylic methylene carbon is anticipated around 71 ppm, and the ethoxy group carbons are expected at approximately 64 ppm (-O-CH₂-) and 15 ppm (-CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on structurally similar compounds.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~9.8 | Singlet |

| Benzyloxy Aromatic (5H) | ~7.3 - 7.5 | Multiplet |

| Benzaldehyde Aromatic (3H) | ~7.0 - 7.4 | Multiplet |

| Benzyloxy Methylene (-OCH₂Ph) | ~5.2 | Singlet |

| Ethoxy Methylene (-OCH₂CH₃) | ~4.1 | Quartet |

| Ethoxy Methyl (-OCH₂CH₃) | ~1.4 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on structurally similar compounds.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | ~192 |

| Aromatic (C-O) | ~149 - 155 |

| Aromatic (C-C, C-H) | ~110 - 137 |

| Benzyloxy Methylene (-OCH₂Ph) | ~71 |

| Ethoxy Methylene (-OCH₂CH₃) | ~64 |

| Ethoxy Methyl (-OCH₂CH₃) | ~15 |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a clear cross-peak between the ethoxy group's methylene and methyl protons, confirming their connectivity. It would also help delineate the coupling relationships between the protons on the substituted benzaldehyde ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal. For instance, the proton signal at ~9.8 ppm would correlate with the carbon signal at ~192 ppm, confirming the aldehyde group assignment.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the molecular skeleton. For example, it would show a correlation from the aldehydic proton to the aromatic carbon atoms, and from the benzylic methylene protons to the carbons of both the benzyl ring and the main benzaldehyde ring via the ether linkage, thus confirming the placement of the benzyloxy group.

While less common, Oxygen-17 (¹⁷O) NMR is a powerful tool for probing the electronic environment of oxygen atoms. In this compound, ¹⁷O NMR could provide specific data on the carbonyl oxygen, which is highly sensitive to electronic and hydrogen-bonding effects. Studies on similar molecules like 4-ethoxybenzaldehyde have utilized ¹⁷O NMR to investigate intermolecular C-H···O hydrogen bonds that can occur in the liquid phase or in solution. A shift in the ¹⁷O NMR signal of the carbonyl group upon changes in concentration or solvent can provide strong evidence for such weak interactions, which influence the compound's physical properties and conformational preferences.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak between 1680 and 1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. allfordrugs.comresearchgate.net The presence of two ether linkages (benzyloxy and ethoxy) would be confirmed by C-O stretching vibrations, typically appearing in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations are expected to produce peaks in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethoxy and benzyloxy groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong signal in the IR, non-polar bonds like the aromatic C=C bonds often produce strong signals in the Raman spectrum, aiding in the characterization of the aromatic systems.

Table 3: Predicted Key Vibrational Frequencies for this compound Data is predicted based on characteristic group frequencies and spectra of similar compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1690 |

| Aromatic (C=C) | Stretch | ~1450 - 1600 |

| Ether (C-O) | Asymmetric Stretch | ~1250 |

| Ether (C-O) | Symmetric Stretch | ~1050 |

| Aromatic (C-H) | Stretch | >3000 |

| Aliphatic (C-H) | Stretch | <3000 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRFAB-MS, GC-MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through its fragmentation patterns. For this compound (C₁₆H₁₆O₃), the calculated monoisotopic mass is 256.110 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental formula.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 256. The fragmentation pattern is highly predictable and provides significant structural information. A very common and prominent fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation or tropylium ion at m/z 91 . This is often the base peak in the spectrum. The remaining fragment would correspond to the ethyl vanillin (B372448) radical cation. Other potential fragmentations include the loss of the ethyl group (M-29) from the ethoxy moiety or the loss of the aldehyde group (M-29). Analysis of these fragments helps to confirm the presence and connectivity of the different substituents. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring and carbonyl group in this compound.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to π → π* and n → π* electronic transitions. The substituted benzaldehyde chromophore is predicted to exhibit a strong absorption band (π → π* transition) in the range of 270-310 nm. A weaker, longer-wavelength absorption band corresponding to the n → π* transition of the carbonyl group may also be observed, though it is often obscured by the more intense π → π* band. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring and the solvent used, providing valuable information about the electronic structure of the molecule.

X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis

While specific crystallographic data for this compound is not prominently published, analysis of structurally analogous compounds provides a clear framework for understanding its likely solid-state characteristics. For instance, the crystal structure of the related compound 4-(benzyloxy)benzaldehyde has been determined. researchgate.netnih.gov In this structure, the molecule adopts an essentially planar conformation, with a very small dihedral angle of 5.23 (9)° between its two aromatic rings. researchgate.netnih.gov The analysis also identified weak intermolecular C—H⋯O contacts, which are crucial in stabilizing the crystal packing. researchgate.netnih.gov

Similarly, a more complex analog, 4-(diphenylmethoxy)-3-ethoxybenzaldehyde, has been characterized by XRD, revealing an orthorhombic crystal system and a significantly larger dihedral angle of 81.265 (4)° between its aromatic rings. researchgate.net These studies on related structures underscore the utility of XRD in confirming molecular identity and understanding the subtle conformational and packing arrangements that dictate the macroscopic properties of the crystalline material.

| Parameter | 4-(Benzyloxy)benzaldehyde researchgate.net | 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde researchgate.net |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₂ | C₂₂H₂₀O₃ |

| Molecular Weight | 212.24 | 332.4 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ | Pbca |

| a (Å) | 11.4772 (11) | 8.1123 (4) |

| b (Å) | 12.9996 (12) | 15.8713 (9) |

| c (Å) | 7.2032 (6) | 27.6155 (14) |

| Volume (ų) | 1074.71 (17) | 3555.6 (3) |

| Temperature (K) | 123 | 120 |

Chromatographic Techniques (e.g., TLC, HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of chemical analysis, essential for separating a compound from reactants, byproducts, and impurities. Different chromatographic methods are employed to assess the purity of this compound and to monitor the progress of its synthesis.

Thin Layer Chromatography (TLC) is a rapid and cost-effective technique used for qualitative monitoring of chemical reactions. orientjchem.org In the synthesis of benzaldehyde derivatives, TLC can quickly determine the consumption of starting materials and the formation of the desired product by comparing the retardation factors (Rf) of spots on a silica gel plate developed with an appropriate solvent system. rfppl.co.in

High-Performance Liquid Chromatography (HPLC) offers high-resolution separation for accurate purity assessment and quantification. For compounds similar to this compound, reverse-phase HPLC methods are typically used. sielc.com A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can effectively separate the target compound from closely related impurities. sielc.com This technique is crucial for quality control of the final product.

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. This method can confirm the identity of the target compound by its mass spectrum and determine its purity with high sensitivity. orientjchem.org GC analysis has been documented for the closely related 4-benzyloxy-3-methoxybenzaldehyde, indicating its applicability to the title compound. spectrabase.com

| Technique | Stationary Phase / Column | Typical Mobile Phase / Carrier Gas | Application |

|---|---|---|---|

| TLC | Silica gel G coated plates | Petroleum ether: Diethyl ether | Reaction Monitoring, Qualitative Purity Check orientjchem.orgrfppl.co.in |

| HPLC | Reverse Phase (e.g., Newcrom R1, C18) | Acetonitrile / Water / Phosphoric Acid | Quantitative Purity Assessment, Impurity Profiling sielc.com |

| GC-MS | Capillary Column (e.g., fused silica) | Inert Carrier Gas (e.g., Helium) | Purity Assessment, Structural Confirmation orientjchem.orgspectrabase.com |

Computational Chemistry and Theoretical Investigations of 4 Benzyloxy 3 Ethoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework to explore molecular structure and reactivity. For aromatic aldehydes, DFT methods, particularly with hybrid functionals like B3LYP, have proven to be highly effective in predicting a range of molecular properties. researchgate.net

Molecular Geometry Optimization and Potential Energy Surface Mapping

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, which corresponds to a minimum on the potential energy surface. wayne.edu For a related compound, 4-benzyloxy-3-methoxybenzaldehyde (B140485), DFT calculations using the B3LYP method have been employed to determine its optimized geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's structure. researchgate.net

The potential energy surface (PES) provides a comprehensive landscape of a molecule's energy as a function of its geometry. Mapping the PES is crucial for understanding conformational flexibility, identifying transition states, and predicting reaction pathways. wayne.edu For molecules with rotatable bonds, such as the benzyloxy and ethoxy groups in 4-benzyloxy-3-ethoxybenzaldehyde, PES scans can reveal the energy barriers associated with the rotation of these groups, helping to identify the most stable conformers.

Table 1: Selected Calculated Geometrical Parameters for a Structurally Similar Molecule (4-benzyloxy-3-methoxybenzaldehyde)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.393 | C2-C1-C6: 121.2 |

| C1-C6 | 1.396 |

Data sourced from DFT/B3LYP calculations on 4-benzyloxy-3-methoxybenzaldehyde. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and a greater propensity for charge transfer within the molecule. mdpi.comresearchgate.net For similar benzaldehyde (B42025) derivatives, HOMO-LUMO analysis has been instrumental in elucidating charge transfer interactions. researchgate.netrasayanjournal.co.in In these studies, the HOMO is typically localized over the electron-rich parts of the molecule, such as the substituted benzene (B151609) ring, while the LUMO is often distributed over the electron-withdrawing aldehyde group. This distribution facilitates intramolecular charge transfer from the donor part to the acceptor part of the molecule.

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value |

| HOMO Energy | Typically negative, indicating bound electrons. |

| LUMO Energy | Typically less negative or positive. |

| HOMO-LUMO Energy Gap | A key indicator of chemical reactivity. |

| Ionization Potential (I) | Related to the HOMO energy. |

| Electron Affinity (A) | Related to the LUMO energy. |

| Electronegativity (χ) | (I+A)/2 |

| Chemical Hardness (η) | (I-A)/2 |

This table illustrates the types of data obtained from HOMO-LUMO analysis. Specific values for this compound would require dedicated DFT calculations.

Electrostatic Potential Mapping and Atomic Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scispace.comresearchgate.netresearchgate.net The MEP surface displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For benzaldehyde derivatives, the negative potential is typically concentrated around the oxygen atoms of the carbonyl and ether groups, indicating these are the likely sites for electrophilic attack. mdpi.comresearchgate.net Conversely, the hydrogen atoms, particularly the aldehydic hydrogen and those on the aromatic ring, exhibit a positive potential, making them susceptible to nucleophilic attack. mdpi.com

Analysis of atomic charges, often calculated using methods like Mulliken population analysis, provides a quantitative measure of the charge distribution within the molecule. This data complements the qualitative picture provided by the MEP map and helps in understanding the molecule's polarity and dipole moment. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. calcus.cloud

For a flexible molecule like this compound, MD simulations are essential for conformational sampling, which involves exploring the various possible three-dimensional arrangements the molecule can adopt due to the rotation of its single bonds. calcus.cloud This process helps to identify the most populated and energetically favorable conformations in a given environment.

Furthermore, MD simulations can be used to study intermolecular interactions between this compound and other molecules, such as solvents or biological receptors. This is crucial for understanding its behavior in solution and its potential biological activity.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

DFT calculations are widely used to predict vibrational frequencies (infrared and Raman spectra). researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. For a structurally related molecule, 4-benzyloxy-3-methoxybenzaldehyde, calculated vibrational frequencies have shown good agreement with experimental FTIR and FT-Raman spectra. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using computational methods. These predictions can be invaluable in assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule. While experimental NMR data for 4-benzyloxy-3-methoxybenzaldehyde is available, theoretical calculations can provide a deeper understanding of the factors influencing the chemical shifts. spectrabase.comchemicalbook.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (based on similar molecules)

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Aldehyde | C-H Stretch | 2806–2871 |

| Aldehyde | C=O Stretch | ~1680–1700 |

| Benzene Ring | C-C Stretch | 1400–1650 |

| Benzyloxy Group | Characteristic Vibrations | 695–745 |

| Ether Linkage | C-O Stretch | ~1250 |

Data derived from studies on similar benzaldehyde derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with a specific biological property, QSAR models can be used to predict the activity of new, unsynthesized compounds. imist.ma

For derivatives of this compound, QSAR studies could be employed to explore their potential as, for example, enzyme inhibitors or antimicrobial agents. This process typically involves:

Data Set Preparation: A series of derivatives with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using various validation techniques. nih.gov

Successful QSAR models can guide the design of new derivatives with enhanced biological activity, thereby streamlining the drug discovery and development process.

Future Directions and Emerging Research Avenues for 4 Benzyloxy 3 Ethoxybenzaldehyde

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 4-Benzyloxy-3-ethoxybenzaldehyde, current synthetic approaches often rely on traditional methods such as the Williamson ether synthesis, which, while effective, can involve harsh reagents and generate significant waste. orientjchem.orgchemicalbook.com Future research should prioritize the development of greener and more sustainable synthetic routes.

Key areas of focus will include:

Catalytic Approaches: Investigating the use of phase-transfer catalysts or other novel catalytic systems to improve reaction efficiency and reduce the need for stoichiometric bases. google.com

Green Solvents: Exploring the use of ionic liquids, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

Flow Chemistry: Implementing continuous flow reactors could offer enhanced control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions.

Biocatalysis: The enzymatic synthesis of related compounds like vanillin (B372448) is well-established. researchgate.netnih.gov Future work could explore the potential of engineered enzymes for the specific etherification of 3-ethoxy-4-hydroxybenzaldehyde (B1662144), offering a highly selective and sustainable route to the target molecule.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Synthesis | Increased efficiency, reduced waste | Development of novel phase-transfer or metal-based catalysts. |

| Green Solvents | Reduced environmental impact | Screening of ionic liquids, supercritical fluids, and bio-solvents. |

| Flow Chemistry | Improved control, safety, and scalability | Optimization of reactor design and reaction conditions. |

| Biocatalysis | High selectivity, mild conditions | Engineering of enzymes for specific etherification. |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The structural motifs present in this compound are found in a variety of biologically active molecules, suggesting a rich field for future therapeutic research. nih.gov The benzyloxybenzaldehyde scaffold, in particular, has shown promise in the development of selective enzyme inhibitors.

A significant emerging area of research is the investigation of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, which is overexpressed in several types of cancer and is associated with poor prognosis. nih.gov A recent study on a library of benzyloxybenzaldehyde derivatives identified potent and selective inhibitors of ALDH1A3. nih.gov For instance, the structurally related compound, 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde, demonstrated significant inhibitory activity. nih.gov

Future research should focus on:

ALDH1A3 Inhibition: Synthesizing and evaluating this compound and its derivatives for their inhibitory activity against ALDH1A3 as a potential anti-cancer strategy.

Antimicrobial and Antifungal Activity: Benzaldehyde (B42025) and its derivatives have been reported to possess antimicrobial properties. nih.gov The unique substitution pattern of this compound warrants investigation into its potential as a novel antibacterial or antifungal agent.

Antioxidant Properties: The phenolic ether structure is a common feature in many antioxidant compounds. tandfonline.com Evaluating the radical scavenging and antioxidant potential of this compound is a logical next step.

Neuroprotective Effects: Vanillin and related compounds have been explored for their neuroprotective properties. nih.gov Given its structural similarity, investigating the potential of this compound in models of neurodegenerative diseases could be a fruitful avenue of research.

Integration with Materials Science for Functional Compound Development

The aldehyde functional group is a versatile handle for chemical modification, making this compound an attractive candidate for integration into functional materials. While direct applications are yet to be explored, the properties of related compounds suggest several promising research directions.

Polymer Chemistry: Vanillin, a close structural relative, is increasingly being used as a renewable building block for polymers. The aldehyde group of this compound can be used in condensation reactions to form novel polyesters, polyamides, or Schiff base polymers with unique thermal and mechanical properties.

Functional Surfaces: The molecule could be grafted onto surfaces to modify their properties, for example, to create antimicrobial coatings or to alter surface energy.

Liquid Crystals: The rigid aromatic core of this compound suggests its potential use as a component in liquid crystalline materials.

Food Packaging: Vanillin is known to have applications in food preservation and packaging. nih.gov Future studies could explore whether this compound can be incorporated into packaging materials to impart antimicrobial or antioxidant properties, potentially extending the shelf life of food products.

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) will be crucial for optimizing the performance of this compound in various applications.

For therapeutic applications, a detailed SAR study, building on the work done with ALDH1A3 inhibitors, is a high priority. nih.gov This would involve the synthesis of a library of analogues with modifications at key positions:

Substitution on the Benzyl (B1604629) Ring: Introducing electron-donating or electron-withdrawing groups onto the benzyl ring to probe their effect on biological activity.

Modification of the Ethoxy Group: Varying the length and nature of the alkoxy chain at the 3-position to understand its role in target binding.

Derivatization of the Aldehyde Group: Converting the aldehyde to other functional groups such as an alcohol, acid, or oxime to determine its importance for activity.

For materials science applications, SPR studies would focus on how molecular structure influences physical properties like melting point, solubility, and thermal stability. Computational modeling and experimental characterization will be key to establishing these relationships.

| Analogue Series | Research Question | Potential Impact |

| Benzyl Ring Substitution | How do electronic effects on the benzyl ring influence biological activity? | Optimization of potency and selectivity for enzyme inhibition. |

| Alkoxy Chain Variation | What is the optimal alkoxy group for target engagement? | Improved binding affinity and pharmacokinetic properties. |

| Aldehyde Group Modification | Is the aldehyde essential for the desired activity/property? | Identification of new pharmacophores and functional groups. |

Mechanistic Enzymatic and Receptor Interaction Studies in Chemical Biology

To fully exploit the potential of this compound in a biological context, detailed mechanistic studies are essential. Understanding how this molecule interacts with its biological targets at a molecular level will guide the design of more potent and selective compounds.

Enzyme Kinetics: For any identified enzymatic targets, such as ALDH1A3, detailed kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

X-ray Crystallography: Obtaining co-crystal structures of this compound or its active analogues bound to their target enzymes or receptors would provide invaluable insights into the specific binding interactions and guide rational drug design.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict binding modes and affinities, complementing experimental data and aiding in the design of new derivatives with improved properties. nih.gov

Chemical Probes: Developing tagged versions of this compound could enable the identification of its cellular targets through chemical proteomics approaches.

常见问题

Q. Table 1: Reaction Optimization Parameters

| Condition | Range/Details |

|---|---|

| Solvent | DMF, DMSO, or ethanol |

| Temperature | 80–100°C |

| Catalysts/Base | K₂CO₃, NaH, or DBU |

| Reaction Time | 12–24 hours |

| Yield | 60–85% (post-purification) |

Advanced: How can computational modeling resolve conflicting crystallographic data during refinement?

Methodological Answer:

Discrepancies in crystallographic parameters (e.g., bond lengths or thermal displacement) can arise from disorder or twinning. Strategies include:

- SHELXL Refinement : Adjust weighting schemes (e.g.,

WGHTcommand) and apply restraints to bond distances/angles for disordered regions . - Twinning Analysis : Use the

TWINcommand in SHELX to model twinning ratios. For example, refine twin laws using Hooft parameters for high-resolution data. - Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or hydrogen-bonding networks .

Basic: What purification techniques effectively isolate this compound?

Methodological Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with a hexane/ethyl acetate (7:3) eluent. Monitor fractions via TLC (Rf ≈ 0.4).

- Recrystallization : Dissolve in hot ethanol, cool to −20°C, and filter crystalline product (mp 55–59°C) .

- HPLC : For trace impurities, employ a C18 column with acetonitrile/water (70:30) at 1 mL/min .

Advanced: How to analyze non-covalent interactions in the solid-state structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve π-π stacking and CH-π interactions (e.g., H1A···C1 distance ≈ 2.83 Å) using SHELX .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 20% H-bonding, 15% van der Waals) via CrystalExplorer.

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond lengths .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR : Aldehyde proton at δ 9.85–10.05 ppm; benzyloxy protons as a singlet (δ 5.15–5.25).

- FTIR : C=O stretch at 1680–1700 cm⁻¹; aromatic C-O stretches at 1250–1270 cm⁻¹.

- GC-MS : Molecular ion peak at m/z 256 (M⁺) with fragmentation patterns matching benzyl and ethoxy loss .

Advanced: How to address discrepancies in reported melting points across studies?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Run at 10°C/min under N₂ to determine precise melting points (e.g., 57–59°C).

- Polymorph Screening : Recrystallize from ethanol, DCM, or toluene to identify metastable forms.

- Cross-Validate : Compare with literature using purity-corrected data (e.g., HPLC >99%) to rule out impurity effects .

Basic: How to mitigate solubility issues during synthesis or crystallization?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for reactions; switch to ethanol or acetone for recrystallization.

- Sonication : Ultrasound-assisted dissolution for 10–15 minutes at 40°C.

- Co-solvents : Add 5–10% THF to ethanol to enhance solubility .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (5–20 mol%), and solvent polarity to identify optimal conditions.

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track aldehyde formation.

- Microwave Assistance : Reduce reaction time from 24 hours to 2–4 hours at 150°C .

Basic: How to distinguish this compound from structural analogs?

Methodological Answer:

- HPLC-DAD : Use a C18 column with methanol/water (75:25); retention time ≈ 8.2 min (λ = 254 nm).

- Mass Spectrometry : Compare fragmentation patterns (e.g., m/z 91 for benzyl fragment).

- NMR : Unique quaternary carbons at δ 125–135 ppm for substituted aromatic positions .

Advanced: How to resolve electron density ambiguities in X-ray structures?

Methodological Answer:

- Dual Space Methods : Use SHELXD for Patterson map interpretation in cases of pseudo-symmetry .

- Disorder Modeling : Split occupancy for overlapping atoms (e.g., benzyl groups) and refine with

PARTcommands in SHELXL. - High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。